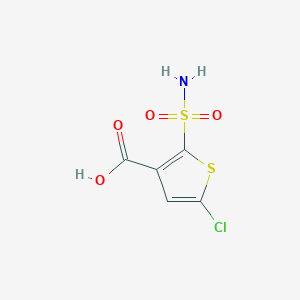
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid
Vue d'ensemble
Description
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H4ClNO4S2 . It has a molecular weight of 241.68 .
Molecular Structure Analysis
The molecule contains a total of 17 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-) and 1 Thiophene .Physical And Chemical Properties Analysis
The compound has a melting point of 224-229°C . The density is 0.798 g/mL at 25 °C .Applications De Recherche Scientifique
Specific Scientific Field
This compound has been used in the field of cancer research , specifically in the development of anticancer drugs .
Summary of the Application
“5-Chloro-2-sulfamoylthiophene-3-carboxylic acid” is used in the synthesis of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-one derivatives . These derivatives are potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in several malignancies .
Methods of Application
The compounds were tested for their antiproliferative activity and EGFR inhibition . The cell viability assay results revealed that none of the compounds tested were cytotoxic .
Results or Outcomes
The compounds had significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . The most potent derivative was found to be the m-piperidinyl derivative 3e (R = m-piperidin-1-yl), with an IC50 value of 68 nM, which was 1.2-fold more potent than erlotinib (IC50 = 80 nM) .
Application in Synthesis of Rivaroxaban
Specific Scientific Field
This compound has been used in the field of pharmaceutical chemistry for the synthesis of rivaroxaban .
Summary of the Application
“5-Chloro-2-sulfamoylthiophene-3-carboxylic acid” is used in the synthesis of rivaroxaban , an oxazolidinone derivative used in the treatment of thromboembolic disorders .
Methods of Application
The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
Results or Outcomes
The outcome of this application is the successful synthesis of rivaroxaban , a medication used to treat and prevent blood clots.
Application in Thiophene Substitution Chemistry
Specific Scientific Field
This compound has been used in the field of Thiophene Substitution Chemistry .
Summary of the Application
“5-Chloro-2-sulfamoylthiophene-3-carboxylic acid” is used in the study of nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring .
Methods of Application
The specific methods of application or experimental procedures for this study are not detailed in the source .
Results or Outcomes
The outcome of this application is the understanding of the substitution reactions on a thiophene ring .
Application in Organic Synthesis, Nanotechnology, and Polymers
Specific Scientific Field
This compound has been used in the field of Organic Synthesis, Nanotechnology, and Polymers .
Summary of the Application
“5-Chloro-2-sulfamoylthiophene-3-carboxylic acid” is used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and modification surface of nanoparticles metallic .
Methods of Application
The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
Results or Outcomes
The outcome of this application is the successful synthesis of small molecules, macromolecules, synthetic or natural polymers, and modification surface of nanoparticles metallic .
Application in Antibacterial and Antioxidant Studies
Specific Scientific Field
This compound has been used in the field of Medicinal Chemistry .
Summary of the Application
“5-Chloro-2-sulfamoylthiophene-3-carboxylic acid” is used in the synthesis of new series of [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs . These analogs have been evaluated for their antibacterial and antioxidant activities .
Methods of Application
The compounds were synthesized by utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The structures of the synthesized compounds were determined using UV-Vis, FT-IR, and NMR .
Results or Outcomes
Seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin which was used as a positive control in the experiment . Compounds 4, 9, and 10 displayed the highest mean inhibition zone . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity .
Application in Protein Synthesis
Specific Scientific Field
This compound has been used in the field of Protein Synthesis .
Summary of the Application
“5-Chloro-2-sulfamoylthiophene-3-carboxylic acid” is used in the study of nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring . This is important in the synthesis of proteins, as thiophene is found in proteins in the form of amino acids, such as tryptophan .
Methods of Application
The specific methods of application or experimental procedures for this study are not detailed in the source .
Results or Outcomes
The outcome of this application is the understanding of the substitution reactions on a thiophene ring , which is crucial in protein synthesis.
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-2-sulfamoylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c6-3-1-2(4(8)9)5(12-3)13(7,10)11/h1H,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGXDNNQYCHIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid | |
CAS RN |
1803609-89-3 | |
| Record name | 5-chloro-2-sulfamoylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



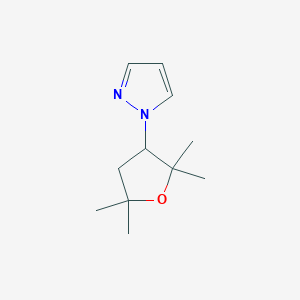
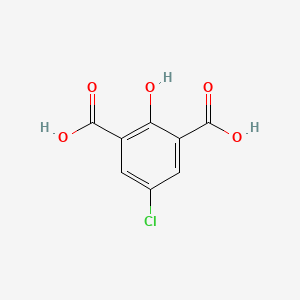
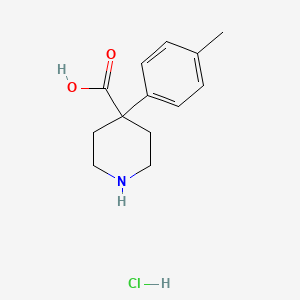
![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)
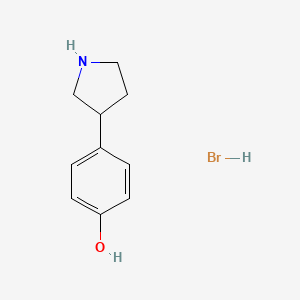
![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)
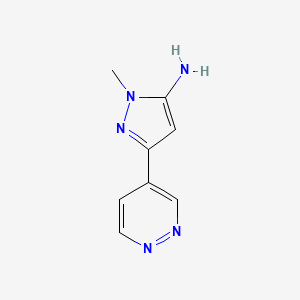
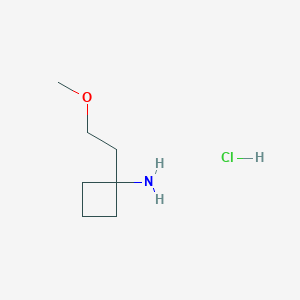
![cis-2-(4-Methoxybenzyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1433977.png)
![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)
![5-(methoxymethyl)-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1433980.png)
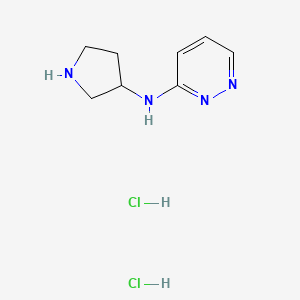
![2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole sesquihydrochloride](/img/structure/B1433982.png)
![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)